molecular formula C16H22N2O2 B2510647 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2199302-27-5

1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one

Cat. No.: B2510647
CAS No.: 2199302-27-5
M. Wt: 274.364
InChI Key: UMYLDDMRXAYNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring, a cyclohexyl group, and a methylpyridinyl moiety

Scientific Research Applications

1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, investigation of its reactivity under various conditions, and evaluation of its activity against different biological targets .

Preparation Methods

The synthesis of 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution or addition reactions.

    Introduction of the Methylpyridinyl Moiety: The methylpyridinyl group is attached through etherification reactions, often using a suitable base and solvent.

Industrial production methods may involve optimizing these steps for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring or the cyclohexyl group, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one can be compared with similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.

    Cyclohexyl Compounds: Compounds with cyclohexyl groups exhibit similar steric properties but may differ in their overall chemical behavior due to variations in other functional groups.

    Methylpyridinyl Compounds: These compounds contain the methylpyridinyl moiety and are studied for their unique electronic and steric properties.

The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-4-2-5-15(17-12)20-14-9-7-13(8-10-14)18-11-3-6-16(18)19/h2,4-5,13-14H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYLDDMRXAYNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.